REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:14]C([N:17]1CCCC1CC1C2C(=CC=CC=2)NC=1)=O)C1C=CC=CC=1.C(O[C:40]([N:42]1[CH2:47][CH2:46][CH2:45][CH2:44][CH:43]1[CH2:48][C:49]1[C:57]2[C:52](=[CH:53][CH:54]=[CH:55][CH:56]=2)[NH:51][CH:50]=1)=O)C1C=CC=CC=1.[OH-].[Na+]>O1CCCC1.O>[OH-:14].[NH4+:17].[CH3:40][N:42]1[CH2:47][CH2:46][CH2:45][CH:43]1[CH2:48][C:49]1[C:57]2[C:52](=[CH:53][CH:54]=[CH:55][CH:56]=2)[NH:51][CH:50]=1.[CH3:40][N:42]1[CH2:47][CH2:46][CH2:45][CH2:44][CH:43]1[CH2:48][C:49]1[C:57]2[C:52](=[CH:53][CH:54]=[CH:55][CH:56]=2)[NH:51][CH:50]=1 |f:0.1.2.3.4.5,8.9,12.13|
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.152 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
3-(N-benzyloxycarbonylpyrrolidin-2-ylmethyl)-1H-indole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1C(CCC1)CC1=CNC2=CC=CC=C12
|
Name
|
3-(N-benzyloxycarbonylpiperid-2-ylmethyl)-1H-indole
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1C(CCCC1)CC1=CNC2=CC=CC=C12
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 25° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under a nitrogen atmosphere for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
chromatographed
|
Type
|
WASH
|
Details
|
silica gel (approximately 50 g) and elution with a solution methylene chloride
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CCC1)CC1=CNC2=CC=CC=C12
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CCCC1)CC1=CNC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:14]C([N:17]1CCCC1CC1C2C(=CC=CC=2)NC=1)=O)C1C=CC=CC=1.C(O[C:40]([N:42]1[CH2:47][CH2:46][CH2:45][CH2:44][CH:43]1[CH2:48][C:49]1[C:57]2[C:52](=[CH:53][CH:54]=[CH:55][CH:56]=2)[NH:51][CH:50]=1)=O)C1C=CC=CC=1.[OH-].[Na+]>O1CCCC1.O>[OH-:14].[NH4+:17].[CH3:40][N:42]1[CH2:47][CH2:46][CH2:45][CH:43]1[CH2:48][C:49]1[C:57]2[C:52](=[CH:53][CH:54]=[CH:55][CH:56]=2)[NH:51][CH:50]=1.[CH3:40][N:42]1[CH2:47][CH2:46][CH2:45][CH2:44][CH:43]1[CH2:48][C:49]1[C:57]2[C:52](=[CH:53][CH:54]=[CH:55][CH:56]=2)[NH:51][CH:50]=1 |f:0.1.2.3.4.5,8.9,12.13|
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.152 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
3-(N-benzyloxycarbonylpyrrolidin-2-ylmethyl)-1H-indole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1C(CCC1)CC1=CNC2=CC=CC=C12
|
Name
|
3-(N-benzyloxycarbonylpiperid-2-ylmethyl)-1H-indole
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1C(CCCC1)CC1=CNC2=CC=CC=C12
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 25° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under a nitrogen atmosphere for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
chromatographed
|
Type
|
WASH
|
Details
|
silica gel (approximately 50 g) and elution with a solution methylene chloride
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CCC1)CC1=CNC2=CC=CC=C12
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CCCC1)CC1=CNC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |